molecular formula C14H19FO B7940322 Cycloheptyl (2-fluorophenyl)methanol

Cycloheptyl (2-fluorophenyl)methanol

Cat. No.: B7940322
M. Wt: 222.30 g/mol
InChI Key: QHUNUCSVQJUKAE-UHFFFAOYSA-N
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Description

Cycloheptyl (2-fluorophenyl)methanol (CAS: 1443354-37-7) is an organofluorine compound with the molecular formula C₁₄H₁₉FO and a molecular weight of 222.30 g/mol. Its structure consists of a cycloheptyl group bonded to a methanol-substituted 2-fluorophenyl ring.

Properties

IUPAC Name

cycloheptyl-(2-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11,14,16H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUNUCSVQJUKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl (2-fluorophenyl)methanol typically involves the reaction of cycloheptyl magnesium bromide with 2-fluorobenzaldehyde, followed by hydrolysis. The reaction conditions include:

    Reagents: Cycloheptyl magnesium bromide, 2-fluorobenzaldehyde

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Reaction Time: Several hours

    Hydrolysis: Using dilute acid to obtain the final product

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques for large-scale production.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

  • Hydroxymethyl group (-CH₂OH) : Susceptible to oxidation (e.g., to ketones) or nucleophilic substitution.

  • Fluorine substituent : Enhances aromatic ring stability and may participate in aromatic substitution reactions.

  • Cycloheptyl group : Provides steric bulk, influencing reaction pathways.

2.1. Nucleophilic Substitution

The hydroxymethyl group can undergo nucleophilic displacement, though steric hindrance from the cycloheptyl group may limit reactivity. For example:
Mechanism :

  • Protonation : Acidic conditions activate the hydroxyl group.

  • Leaving group formation : Water or a better leaving group (e.g., tosylate) forms.

  • Nucleophilic attack : Substituents (e.g., halides, amines) replace the hydroxyl group.

2.2. Oxidation

Secondary alcohols like this compound can oxidize to ketones under strong oxidizing conditions (e.g., KMnO₄, CrO₃).

2.3. Coupling Reactions

Fluorinated aromatic compounds often participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The fluorine substituent may influence regioselectivity due to its electron-withdrawing nature .

Biological Activity and Substituent Effects

While direct biological data for this compound is unavailable, studies on similar fluorinated aromatic alcohols highlight:

  • Halogen effects : Fluorine enhances binding affinity to biological targets (e.g., enzymes) by modulating lipophilicity and hydrogen bonding .

  • Substituent positioning : Para-fluoro substituents may optimize interactions with protein pockets compared to meta- or ortho-isomers .

Research Findings and Trends

  • Synthetic Optimization : Grignard reactions for analogous compounds require strict anhydrous conditions to prevent reagent hydrolysis .

  • Reactivity Modulation : Electron-withdrawing groups (e.g., bromine, fluorine) on the aromatic ring accelerate nucleophilic aromatic substitution reactions .

  • SAR Insights : Fluorine substituents improve metabolic stability and solubility profiles, critical for drug development .

Scientific Research Applications

Anticancer Properties

Fluorinated compounds have been shown to exhibit enhanced biological activity compared to their non-fluorinated counterparts. Cycloheptyl (2-fluorophenyl)methanol may play a role in anticancer research due to the fluorine atom's ability to improve metabolic stability and bioactivity. For instance, fluorinated analogs of known anticancer agents have demonstrated increased potency against various cancer cell lines, including breast cancer (MCF-7) and hepatic cancer (HepG2) .

Neuropharmacology

The incorporation of fluorine into organic molecules can significantly affect their pharmacokinetics and pharmacodynamics. This compound could be explored for its potential effects on the central nervous system, particularly as a modulator of neurotransmitter receptors. Research indicates that fluorinated compounds can enhance binding affinity and selectivity for receptors involved in neurodegenerative diseases .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing cycloheptyl bromide and 2-fluorophenyl lithium reagents can yield the desired product effectively.
  • Reduction Reactions : The reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) has been documented as a viable pathway .

A summary of synthetic routes is provided in Table 1.

Synthetic Route Reagents Yield (%)
Nucleophilic SubstitutionCycloheptyl bromide + 2-FPhLi70-85
Reduction of Ketone/AldehydeLiAlH4 with cycloheptyl ketone60-75

Fluorinated Drug Development

In a recent study, the introduction of fluorine into drug candidates has been linked to improved pharmacological profiles. For example, compounds similar to this compound have shown enhanced efficacy in preclinical models for treating insulin resistance and dyslipidemia .

Molecular Docking Studies

Molecular docking studies have indicated that this compound could interact favorably with specific protein targets involved in cancer progression and metabolic disorders. These studies suggest that the compound may inhibit key enzymes or receptors, leading to therapeutic effects .

Mechanism of Action

The mechanism of action of Cycloheptyl (2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulating signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table summarizes key differences between Cycloheptyl (2-fluorophenyl)methanol and its closest structural analogs identified in the literature:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Cycloalkyl Group
This compound 1443354-37-7 C₁₄H₁₉FO 222.30 2-fluoro, methanol Cycloheptyl
Cyclopropyl (2-chloro-6-fluorophenyl)methanol Not provided C₁₀H₁₀ClFO 216.64 2-chloro-6-fluoro, methanol Cyclopropyl
Cyclopropyl (2-bromo-4-fluorophenyl)methanol 1379329-80-2 C₁₀H₁₀BrFO 261.05 2-bromo-4-fluoro, methanol Cyclopropyl
Key Observations:

Cycloalkyl Group Size :

  • The cycloheptyl group in the target compound introduces greater steric bulk and lipophilicity compared to the smaller cyclopropyl group in analogs . This may enhance membrane permeability in biological systems or alter solubility in organic solvents.
  • Cyclopropyl analogs (e.g., C₁₀H₁₀BrFO) exhibit lower molecular weights (216.64–261.05 g/mol) compared to the cycloheptyl derivative (222.30 g/mol), which could influence crystallization behavior .

Halogen Substituent Effects: The 2-fluoro substituent in the target compound contrasts with chloro (C₁₀H₁₀ClFO) or bromo (C₁₀H₁₀BrFO) groups in analogs. Fluorine’s electronegativity and small atomic radius may reduce metabolic degradation compared to bulkier halogens .

Positional Isomerism :

  • The 2-fluorophenyl group in the target compound differs from 2-chloro-6-fluorophenyl or 2-bromo-4-fluorophenyl substituents in analogs. Ortho- and para-substitutions may alter electronic effects (e.g., dipole moments) or steric interactions .

Biological Activity

Cycloheptyl (2-fluorophenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H19FOC_{14}H_{19}FO and a molecular weight of approximately 240.3 g/mol. Its structure consists of a cycloheptyl group attached to a methanol moiety, which is further substituted with a 2-fluorophenyl group. The presence of the fluorine atom is significant as it influences the compound's chemical properties, including reactivity and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that this compound could serve as a potential candidate for developing new antimicrobial agents. For instance, compounds similar to this compound have shown MIC values ranging from 32 to 128 µg/mL against these pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines by targeting specific molecular pathways involved in tumor development. Notably, compounds with similar structures have demonstrated IC50 values as low as 7 µM against various cancer cell lines, indicating significant cytotoxic effects .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics. The results showed that it produced inhibition zones comparable to those of established antibiotics like ceftriaxone, suggesting its potential utility in treating bacterial infections .

CompoundMIC (µg/mL)Inhibition Zone (mm)
This compound40-5029
Ceftriaxone3230

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, this compound was evaluated against human leukemia cell lines. The findings indicated that treatment with this compound resulted in significant reductions in cell viability, with an IC50 value of approximately 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

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